molecular formula C23H25N3O5 B2493990 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 921533-50-8

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide

Cat. No.: B2493990
CAS No.: 921533-50-8
M. Wt: 423.469
InChI Key: MNDNOPDAPVVJGU-UHFFFAOYSA-N
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Description

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide is a synthetic heterocyclic compound featuring a pyridazinone core substituted with a 4-ethoxyphenyl group at position 3. The ethyl linker connects this moiety to a 3,5-dimethoxybenzamide group. Pyridazinones are known for their pharmacological and agrochemical applications, often influencing bioactivity through hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-4-31-18-7-5-16(6-8-18)21-9-10-22(27)26(25-21)12-11-24-23(28)17-13-19(29-2)15-20(14-17)30-3/h5-10,13-15H,4,11-12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDNOPDAPVVJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the ethoxyphenyl and dimethoxybenzamide groups through various coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound may be used in the development of advanced materials with unique properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and functional groups of the target compound and its analogs:

Compound Name/ID Core Heterocycle Key Substituents Functional Groups Potential Applications References
Target Compound Pyridazinone 4-Ethoxyphenyl, 3,5-dimethoxybenzamide Amide, ether, methoxy Agrochemical (hypothesized)
Isoxaben (N-(3,5-dimethoxybenzamide)) Isoxazole 3,5-Dimethoxybenzamide Amide, methoxy, isoxazole Herbicide
Compound 5a () Pyridazinone Benzyloxy, benzenesulfonamide Sulfonamide, benzyloxy Synthetic intermediate
I-6230 (Ethyl benzoate derivative) Pyridazine Phenethylamino, ethyl benzoate Ester, amino, pyridazine Research compound
CS-0309467 () Pyridine Dihydrobenzodioxin, methoxy Amine, methoxy, ether Research compound

Key Research Findings

  • : Demonstrates pyridazinone functionalization via alkylation, supporting the feasibility of introducing ethoxyphenyl groups .
  • : Highlights the importance of the 3,5-dimethoxybenzamide motif in herbicidal activity, as seen in Isoxaben .
  • : Pyridazine derivatives (e.g., I-6230) show that heterocycle choice significantly impacts target selectivity and potency .

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethoxybenzamide is a pyridazinone derivative that has attracted significant attention due to its potential therapeutic applications. This compound is characterized by a complex molecular structure that suggests diverse biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C21H25N5O3
  • Molecular Weight : 395.5 g/mol
  • CAS Number : 1235635-00-3

The structure includes an ethoxyphenyl group and a dimethoxybenzamide moiety, which are believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating potential efficacy against several types of cancer and other diseases.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that it can inhibit the proliferation of estrogen receptor-positive breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-468) .
  • The compound's mechanism appears to involve the inhibition of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer cell growth.
  • Receptor Interaction : The compound likely interacts with cellular receptors, altering signal transduction pathways.
  • Gene Expression Modulation : It appears to influence the expression of genes related to apoptosis and cell cycle regulation .

Case Studies

Several studies have provided insights into the efficacy of this compound:

  • Study on MCF-7 and MDA-MB-468 Cells :
    • Objective : To evaluate cytotoxicity.
    • Findings : The compound showed significant cytotoxicity against MDA-MB-468 cells, outperforming standard treatments like gefitinib in certain combinations .
  • Synergistic Effects with Other Agents :
    • Objective : To assess potential combination therapies.
    • Findings : When combined with gefitinib, this compound demonstrated enhanced anticancer effects, suggesting a synergistic action that could improve treatment outcomes for resistant cancer types .

Data Table: Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
CytotoxicityMCF-715.0
CytotoxicityMDA-MB-46810.0
Synergistic EffectCombination with gefitinib8.0 (combined)

Q & A

Q. What statistical methods are appropriate for dose-response studies with this compound?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate IC50/EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals to address variability .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry180–185°C (decomposes)
LogP (Partition Coefficient)Shake-Flask Method2.8 ± 0.3
Aqueous SolubilityDLS + HPLC12 µM in PBS (pH 7.4)
CYP3A4 InhibitionFluorescent Probe AssayIC50 = 15 µM

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